

Aureonitol chemical structure and properties

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Compound of Interest

Compound Name: Aureonitol

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An In-depth Technical Guide to Aureonitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aureonitol**, a tetrahydrofuran derivative with significant antiviral properties. It covers its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Aureonitol is a natural product isolated from fungi of the *Chaetomium* genus, such as *Chaetomium coarctatum* and *Chaetomium globosum*[1][2]. Its structure was confirmed through total synthesis, which also established its absolute stereochemistry as (2S,3R,4S)[3][4]. The molecule features a central tetrahydrofuran ring with two unsaturated side chains.

Figure 1: 2D representation of **Aureonitol**'s chemical structure.

Physicochemical Properties

The key physicochemical properties of **Aureonitol** are summarized in the table below. This data is compiled from comprehensive chemical databases and literature.[2]

Property	Value	Reference
IUPAC Name	(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol	
CAS Number	71774-51-1	
Molecular Formula	C ₁₃ H ₁₈ O ₂	
Molecular Weight	206.28 g/mol	
Canonical SMILES	C/C=C/C=C/[C@H]1CO-- INVALID-LINK--/C=C/C=C	
InChI Key	DTLKTHCXEMHTIQ- DBCNHVMASA-N	
XLogP3-AA	2.3	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	2	
Rotatable Bond Count	6	
Appearance	Solid	
Solubility	Soluble in DMSO, Methanol	

Biological Activity and Mechanism of Action

Aureonitol has demonstrated potent antiviral activity, particularly against influenza A and B viruses. It is significantly more effective against the influenza A(H3N2) subtype. The primary mechanism of action is the inhibition of viral entry into host cells.

Anti-Influenza Activity

Aureonitol targets the influenza surface glycoprotein hemagglutinin (HA), which is responsible for binding to sialic acid receptors on the host cell surface. By binding to the sialic acid binding site of HA, **Aureonitol** effectively blocks the virus from attaching to and entering host cells.

This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which act on viral release.

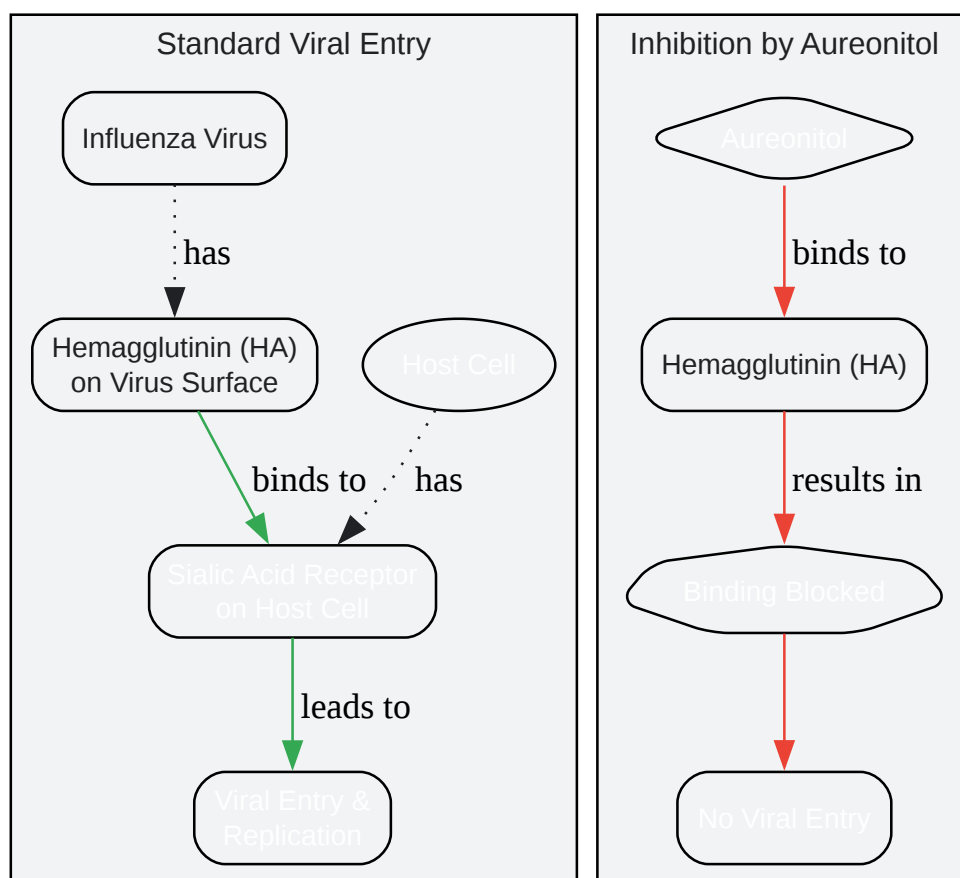


Figure 2: Aureonitol's Mechanism of Influenza Inhibition

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Figure 2: Aureonitol's mechanism of influenza inhibition.

Quantitative Biological Data

The antiviral efficacy and cytotoxicity of **Aureonitol** have been quantified in several studies. The tables below summarize these findings.

Table 1: In Vitro Antiviral Activity of **Aureonitol**

Virus Strain	Cell Line	MOI	EC ₅₀ (nM)	CC ₅₀ (μM)	Selectivity Index (SI)**
Influenza A/Udorn/307/72 (H3N2)	MDCK	0.01	30	1426	47,533
Influenza A/Udorn/307/72 (H3N2)	MDCK	0.05	100	1426	14,260
Clinical Isolate (H3N2)	MDCK	0.05	312	1426	4,570
Clinical Isolate (H1N1)	MDCK	0.05	417	1426	3,419
Influenza B/Lee/40	MDCK	0.05	860	1426	1,658
Multiplicity of Infection					
**SI = CC ₅₀ / EC ₅₀					

Table 2: Hemagglutination Inhibition Activity of **Aureonitol**

Virus Strain	Minimal Inhibitory Concentration (MIC) (nM)
Influenza A/Udorn/307/72 (H3N2)	60
Clinical Isolate (H3N2)	120
Clinical Isolate (H1N1)	100
Influenza B/Lee/40	200

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **Aureonitol**'s antiviral properties, adapted from Sacramento et al., 2015.

Cytotoxicity Assay

The cytotoxicity of **Aureonitol** is determined using the MTT assay in Madin-Darby Canine Kidney (MDCK) cells.

- Cell Seeding: Plate MDCK cells in 96-well plates at a density of 1×10^4 cells/well.
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adherence.
- Compound Addition: Prepare serial dilutions of **Aureonitol** in cell culture medium. Add the dilutions to the wells and incubate for 48 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated using non-linear regression analysis of the dose-response curves.

Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of **Aureonitol** to prevent virus-induced agglutination of red blood cells (RBCs).

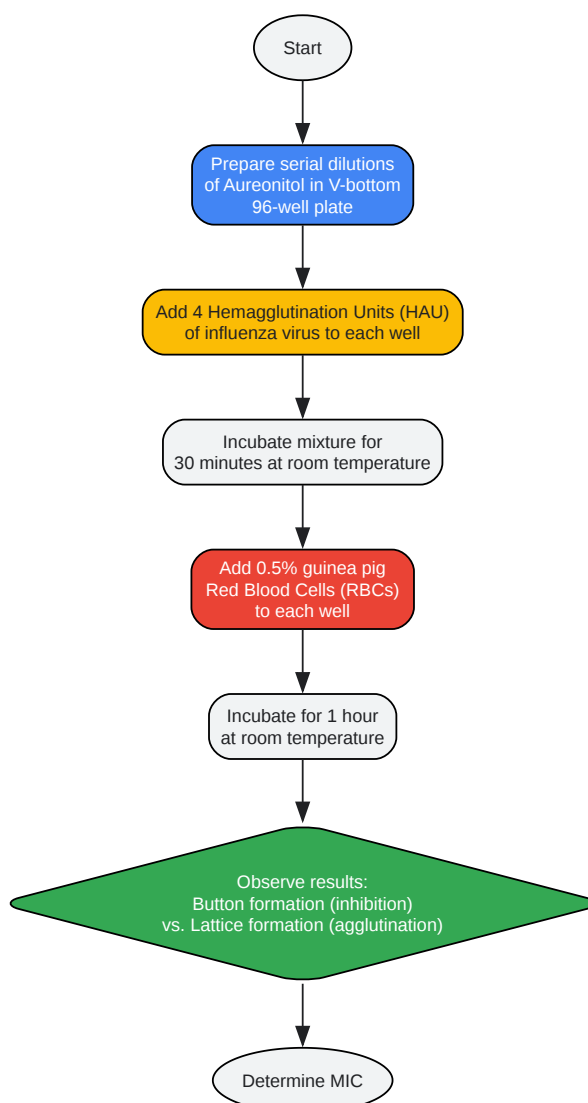


Figure 3: Experimental Workflow for HAI Assay

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Figure 3: Experimental workflow for the Hemagglutination Inhibition (HAI) Assay.

- Compound Dilution: Perform two-fold serial dilutions of **Aureonitol** in PBS in a V-bottom 96-well plate.
- Virus Addition: Add 4 Hemagglutination Units (HAU) of the influenza virus to each well containing the compound.
- Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to interact with the virus.

- RBC Addition: Add a 0.5% suspension of guinea pig red blood cells to each well.
- Incubation: Gently mix and incubate the plate for 1 hour at room temperature.
- Observation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of **Aureonitol** that completely inhibits hemagglutination (observed as a "button" of RBCs at the bottom of the well).

Molecular Docking Protocol

In silico studies are used to predict the binding interaction between **Aureonitol** and the influenza hemagglutinin protein.

- Protein and Ligand Preparation:
 - Obtain the crystal structure of influenza HA (e.g., from the Protein Data Bank, PDB).
 - Design the 3D structure of **Aureonitol** using molecular modeling software (e.g., Accelrys Draw) and optimize its geometry.
- Docking Software: Use a docking program such as ArgusLab or AutoDock Vina.
- Define Binding Site: Define the docking grid box to encompass the sialic acid binding site on the globular head of the HA protein. A typical grid size might be 25 x 25 x 25 Å.
- Docking Simulation:
 - Perform the docking simulation, treating the ligand (**Aureonitol**) as flexible and the protein (HA) as rigid.
 - Generate a set number of binding poses (e.g., 150).
 - Repeat the docking run multiple times to ensure convergence and identify the most favorable poses.
- Analysis:
 - Analyze the results to identify the lowest energy binding poses.

- Use visualization software (e.g., PoseView, PyMOL) to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between **Aureonitol** and the amino acid residues in the HA binding pocket (e.g., Tyr98, His183, Glu190).

Conclusion

Aureonitol is a promising antiviral compound with a well-defined chemical structure and a clear mechanism of action against influenza viruses. Its ability to inhibit viral entry by targeting the highly conserved hemagglutinin protein makes it an attractive candidate for further drug development, particularly in the context of emerging resistance to existing antiviral drugs. The high selectivity index indicates a favorable safety profile for in vitro applications. The detailed protocols provided herein serve as a foundation for researchers aiming to further investigate **Aureonitol** and its analogues as potential anti-influenza therapeutics.

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References

- 1. Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin | PLOS One [journals.plos.org]
- 2. Aureonitol | C₁₃H₁₈O₂ | CID 25064137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total synthesis and proof of relative stereochemistry of (-)-aureonitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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